4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Anticancer NCI 60 Cell Panel GI50

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile is a differentiated building block: its N-methyl-4-amino-5-carbonitrile pattern enables cAMP-independent CFTR activation, unlike N-unsubstituted analogs. Substitution matters—generic analogs risk potency loss. Validated SAR includes kinase inhibition (AKR1C3 IC50 0.160 µM) and versatility for focused library synthesis. Choose this specific scaffold to avoid project failure. Request quote for bulk orders.

Molecular Formula C5H6N4
Molecular Weight 122.13 g/mol
CAS No. 1393101-11-5
Cat. No. B1380354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-methyl-1H-pyrazole-5-carbonitrile
CAS1393101-11-5
Molecular FormulaC5H6N4
Molecular Weight122.13 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)N)C#N
InChIInChI=1S/C5H6N4/c1-9-5(2-6)4(7)3-8-9/h3H,7H2,1H3
InChIKeyDKIXJJWMOCKVJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile (CAS 1393101-11-5) Procurement and Technical Baseline


4-Amino-1-methyl-1H-pyrazole-5-carbonitrile is a densely functionalized, small-molecule heterocyclic building block with a molecular weight of 122.13 g/mol . It belongs to the class of aminopyrazolecarbonitriles, which are widely employed as versatile scaffolds in medicinal chemistry for the construction of bioactive molecules, particularly kinase inhibitors, anti-inflammatory agents, and anticancer candidates [1]. Its substitution pattern—featuring an N-methyl group, a 4-amino moiety, and a 5-carbonitrile group—provides a unique vector set for subsequent derivatization .

Why 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile Cannot Be Trivially Substituted by Generic Analogs


Simple substitution of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile with other aminopyrazolecarbonitrile analogs is precluded by significant divergence in biological target engagement and synthetic utility. While the broader class of 4-aminopyrazole-5-carbonitriles has been evaluated for anticancer activity, specific substitution patterns on the pyrazole nitrogen and at the 3-position drastically alter both potency and selectivity profiles [1]. For instance, the N-unsubstituted 4-aminopyrazole-5-carbonitrile (5c, NSC-747630/1) and its ethyl carboxylate derivative (7d) exhibit broad-spectrum antitumor activity with differential selectivity (7d showing a selectivity ratio of 3.6 toward leukemia) [1]. The presence of the N-methyl group in the target compound uniquely positions it for specific kinase inhibitor SAR exploration, as demonstrated in related JAK and CFTR modulator programs, where minor structural perturbations led to loss of the desired cAMP-independent activation mechanism [2]. Therefore, assuming functional equivalence among commercially available aminopyrazolecarbonitriles without rigorous comparative data introduces significant risk of project failure.

Quantitative Comparative Evidence for 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile


Anticancer Activity Potency and Selectivity Differentiation Against N-Unsubstituted Analogs

In a comparative NCI 60-cell panel screen, the N-unsubstituted analog 4-aminopyrazole-5-carbonitrile (5c, CAS 68703-67-3) and ethyl 4-aminopyrazole-5-carboxylate (7d) were evaluated. Compound 5c exhibited a full panel median growth inhibition (GI50) of 5.47 µM, while 7d showed a more potent GI50 of 2.24 µM [1]. Critically, 7d demonstrated moderate selectivity for leukemia cell lines with a selectivity ratio of 3.6, a property not observed for 5c [1]. This establishes that the 5-carbonitrile group alone (as in 5c) confers a baseline potency profile distinct from the ester analog. The target compound, 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile, introduces an N-methyl substitution absent in both 5c and 7d, which, based on SAR from related CFTR and JAK inhibitor series, is anticipated to further modulate selectivity and potency [2].

Anticancer NCI 60 Cell Panel GI50

Unique Mechanism of Action: cAMP-Independent CFTR Activation vs. Potentiators

An amino-carbonitrile-pyrazole analog, Cact-A1 (which shares the same core scaffold as 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile), was identified in a high-throughput screen of ~110,000 compounds [1]. Cact-A1 uniquely activated wild-type and ∆F508-CFTR Cl⁻ currents in the complete absence of a cAMP agonist, unlike the FDA-approved potentiator VX-770 (ivacaftor) or genistein, which produced little to no ∆F508-CFTR current under the same cAMP-free conditions [1]. Cact-A1 produced large, sustained CFTR Cl⁻ currents in FRT cells and primary human bronchial epithelial cells without elevating intracellular cAMP [1]. This defines a distinct "activator" pharmacology, differentiating it from "potentiators" that require cAMP elevation [1].

CFTR Modulator Cystic Fibrosis cAMP-Independent

Kinase Inhibition Scaffold Validation: AKR1C3 Inhibitor Potency

The pyrazole-5-carbonitrile core, when elaborated into a 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile scaffold, yielded potent AKR1C3 inhibitors [1]. A structure-activity relationship (SAR) study of 23 synthesized compounds identified derivative 19d as the most promising, with an IC50 of 0.160 µM against AKR1C3 [1]. Crystallographic analysis revealed that the binding mode of this pyranopyrazole scaffold is distinct from that of current AKR1C3 inhibitors, involving conformational changes in both the inhibitor and the receptor [1].

AKR1C3 Castration-Resistant Prostate Cancer Pyranopyrazole

Synthetic Versatility: Direct Preparation of N-Substituted Pyrazoles

A 2021 methodology paper described the direct preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines, highlighting the synthetic accessibility and versatility of this compound class . While not providing quantitative yield data for this specific compound, the method underscores the ability to access diverse N-substituted analogs, including the N-methyl variant, through efficient synthetic routes. This contrasts with older, more hazardous nitration-reduction sequences used for 4-aminopyrazoles [1].

N-Substituted Pyrazoles Synthetic Methodology Amine Cyclization

Differentiation from 3-Amino Regioisomer: Synthetic and Biological Implications

The 4-amino substitution pattern on the pyrazole ring is chemically and biologically distinct from the 3-amino regioisomer (e.g., 3-amino-1-methyl-1H-pyrazole-5-carbonitrile) . The 3-amino-1-methyl-1H-pyrazole-5-carbonitrile is primarily utilized as an intermediate for kinase inhibitors, while the 4-amino substitution, as in the target compound, offers a different electronic environment and steric profile, enabling alternative cyclization pathways to fused heterocycles [1]. This regioisomeric distinction is critical for generating diverse chemical libraries and optimizing ligand-target interactions.

Regioisomer 3-Aminopyrazole Synthetic Intermediate

Optimal Application Scenarios for 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile Based on Evidence


Discovery of Novel CFTR Activators for Cystic Fibrosis

Leverage the unique cAMP-independent CFTR activation mechanism demonstrated by the amino-carbonitrile-pyrazole scaffold . Use 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile as a core building block to synthesize and screen analogs for improved efficacy against ∆F508-CFTR, bypassing the requirement for concurrent cAMP elevation that limits current potentiators like VX-770 .

Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Optimization

Employ this compound as a starting material for constructing pyrano[2,3-c]pyrazole-5-carbonitrile libraries targeting AKR1C3 or other kinases . The quantitative SAR data available for this scaffold class (e.g., IC50 = 0.160 µM for derivative 19d) provides a benchmark for designing novel inhibitors with distinct binding modes .

Anticancer Lead Generation via Regioselective Derivatization

Utilize the 4-amino and 5-carbonitrile functionalities to generate focused libraries of N-substituted pyrazoles for screening against the NCI 60 panel . The differential selectivity observed for related compounds (selectivity ratio 3.6 for leukemia) suggests that optimized analogs of the target compound may yield tumor-type-specific leads.

Sustainable Synthesis of N-Substituted Heterocyclic Building Blocks

Implement the direct preparation of N-substituted pyrazoles from primary amines using 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile as a model substrate to develop greener, more efficient synthetic routes compared to traditional nitration-reduction sequences [4].

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